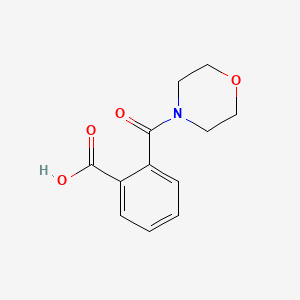

2-(Morpholine-4-carbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175192. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholine-4-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNQMHHGQWNYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224038 | |

| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73728-40-2 | |

| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73728-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73728-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid

CAS Number: 73728-40-2

This technical guide provides a comprehensive overview of 2-(Morpholine-4-carbonyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential role as a modulator of key biological pathways, particularly in the context of cancer therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and compound handling.

| Property | Value | Source |

| CAS Number | 73728-40-2 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2] |

| Molecular Weight | 235.24 g/mol | [1][2] |

| Boiling Point (Predicted) | 464.7 ± 40.0 °C | [2] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

Synthesis

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with morpholine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of morpholine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form the corresponding phthalamic acid, which is the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical principles for the synthesis of N-substituted phthalamic acids.

Materials:

-

Phthalic anhydride

-

Morpholine

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this solution, add morpholine (1.0 equivalent) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for one hour.

-

After one hour, pour the reaction mixture into cold water.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the product with diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Drug Development Potential

The morpholine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. Notably, compounds containing a morpholine ring have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.

Potential as a PARP Inhibitor

PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Given that this compound contains structural features common to some PARP inhibitors, it is a candidate for investigation in this area.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and how its inhibition can impact cancer cells.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a PARP1 inhibitor, a standard in vitro enzymatic assay can be employed.

In Vitro PARP1 Inhibition Assay Protocol

This protocol outlines a common method for measuring the inhibitory activity of a compound against the PARP1 enzyme.

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins by PARP1. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition of PARP1 activity.[4]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

This compound (test compound)

-

Olaparib (positive control inhibitor)

-

Assay buffer

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control (Olaparib) in the appropriate assay buffer.

-

Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.

-

Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for the specified time to allow the enzymatic reaction to proceed.

-

Detection: Add the streptavidin-HRP conjugate to each well and incubate. After a wash step, add the chemiluminescent substrate.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery programs. Its structural similarity to known PARP inhibitors, coupled with the established role of the morpholine moiety in bioactive compounds, suggests that it warrants evaluation for its potential as an anticancer agent, particularly in the context of synthetic lethality. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of this promising molecule.

References

- 1. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]

- 3. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

2-(Morpholine-4-carbonyl)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Morpholine-4-carbonyl)benzoic acid

Introduction

This compound is a chemical compound with the molecular formula C12H13NO4[1][2][3]. It belongs to the classes of benzoic acids and morpholines. This guide provides a comprehensive overview of its physical properties, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visual workflows for clarity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C12H13NO4 | [1][2][3] |

| Molecular Weight | 235.24 g/mol | [1][2][3] |

| CAS Number | 73728-40-2 | [1][4] |

| Boiling Point (Predicted) | 464.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.41 ± 0.36 | [1][4] |

| Physical Form | Solid | [5] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves standardized laboratory procedures[6][7]. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a substance's purity[6].

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[7]

-

Capillary tubes

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

-

Repeat the measurement to ensure accuracy[6].

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general procedure for determining the boiling point of an organic liquid is described for completeness, as it is a fundamental physical property[7].

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7].

Apparatus:

-

Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)[7]

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Place a volume of the liquid sample into a round-bottom flask along with a few boiling chips.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature[7].

-

Begin heating the flask.

-

The temperature will rise and then stabilize as the liquid boils and the vapor condenses. This stable temperature is the boiling point[7].

-

Record the temperature range over which the liquid distills.

Solubility Assessment

Principle: The solubility of a compound is determined by its intermolecular interactions with a solvent. The "like dissolves like" principle is a general guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[6].

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

-

Place a small, measured amount of this compound (e.g., 1-2 mg) into a series of test tubes.

-

Add a small volume (e.g., 1 mL) of a different solvent to each test tube.

-

Agitate the mixture vigorously for a set period.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the mass of solute that dissolves in a given volume of solvent to create a saturated solution.

Synthesis

While a detailed synthesis protocol is beyond the scope of this physical properties guide, the general synthesis of similar compounds often involves the reaction of a benzoic acid derivative with morpholine. For instance, methods for preparing morpholine benzoate compounds have been described involving raw materials like 2-trifluoromethanesulfonyl methyl benzoate and morpholine methyl benzoate under the promotion of an alkali and a palladium catalytic system[8]. Another related synthesis involves the reaction of an amino acid with chloroacetyl chloride, followed by cyclization to form a morpholine-2,5-dione structure[9].

Conclusion

This technical guide provides a summary of the known and predicted physical properties of this compound. The inclusion of standardized experimental protocols offers a practical framework for the empirical determination and verification of these properties in a laboratory setting. The provided workflows aim to enhance the reproducibility of these fundamental characterization experiments, which are crucial for applications in research and drug development.

References

- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]

- 2. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]

- 3. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]

- 4. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [m.chemicalbook.com]

- 5. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

- 9. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 2-(Morpholine-4-carbonyl)benzoic acid. The information is intended for use by researchers, scientists, and professionals involved in drug development and other chemical research fields.

Chemical Structure and Properties

This compound, also known as 2-(4-morpholinylcarbonyl)benzoic acid, is a chemical compound with the molecular formula C₁₂H₁₃NO₄. It possesses a molecular weight of 235.24 g/mol . The structure features a benzoic acid moiety substituted at the 2-position with a morpholine-4-carbonyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 73728-40-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2][3][4] |

| Molecular Weight | 235.24 g/mol | [1][2][3][4] |

| Predicted Boiling Point | 464.7±40.0 °C | [1] |

| Predicted Density | 1.320±0.06 g/cm³ | [1] |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the reaction of phthalic anhydride with morpholine. This reaction proceeds via the nucleophilic attack of the morpholine nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Materials:

-

Phthalic anhydride

-

Morpholine

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Hydrochloric acid (for acidification)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride in the chosen aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of morpholine to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting crude product is then dissolved in water and acidified with hydrochloric acid to precipitate the this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data is based on predictive models and comparison with analogous structures.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.8-8.2 | m | 1H | Aromatic CH |

| ~7.4-7.7 | m | 3H | Aromatic CH |

| ~3.4-3.8 | m | 8H | Morpholine CH₂ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for the carbonyl carbons, the aromatic carbons, and the carbons of the morpholine ring.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~168-172 | C=O (acid) |

| ~165-168 | C=O (amide) |

| ~130-140 | Aromatic C (quaternary) |

| ~125-130 | Aromatic CH |

| ~66-68 | O-CH₂ (morpholine) |

| ~42-48 | N-CH₂ (morpholine) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1580, ~1480 | Medium | C=C stretch (aromatic) |

| ~1200-1300 | Medium | C-O stretch (acid) |

| ~1115 | Medium | C-O-C stretch (morpholine) |

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed synthesis protocol and predicted spectral data offer a solid foundation for the preparation and characterization of this compound for various research and development applications. Further experimental validation of the predicted spectral data is recommended for definitive characterization.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(Morpholine-4-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 2-(Morpholine-4-carbonyl)benzoic acid, a compound of interest in chemical and pharmaceutical research. The data presented is essential for experimental design, analytical method development, and computational modeling.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for calculating molar concentrations, assessing purity, and predicting chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 235.24 g/mol | [1][2][3][4] |

| CAS Number | 73728-40-2 | [1][3][4] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined from its molecular formula, which is established through elemental analysis and mass spectrometry. The process is a standard calculation based on the atomic weights of the constituent elements.

Experimental Protocol: Not Applicable

The determination of molecular weight from a known molecular formula is a computational, not an experimental, process. It involves summing the atomic weights of all atoms present in the molecule.

Calculation Workflow

The logical flow for calculating the molecular weight of this compound (C₁₂H₁₃NO₄) is straightforward.

Caption: Workflow for calculating molecular weight.

Signaling Pathways: Not Applicable

Signaling pathway diagrams are used to illustrate biological processes and are not relevant to the intrinsic physicochemical properties of a chemical compound like its molecular weight.

References

2-(Morpholine-4-carbonyl)benzoic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(Morpholine-4-carbonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a key intermediate in medicinal chemistry and drug development. The primary synthetic route involves the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. This document details the underlying chemical principles, provides a representative experimental protocol, summarizes key quantitative data, and illustrates the reaction mechanism and its relevance in drug discovery workflows using standardized diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound is a substituted benzoic acid derivative containing a morpholine amide moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. As a result, this compound serves as a valuable building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1][2] Understanding its synthesis is crucial for the efficient development of novel therapeutics.

The most common and efficient method for preparing this compound is through the ring-opening acylation of phthalic anhydride with morpholine.[3][4] This reaction is a straightforward and high-yielding process that proceeds under mild conditions.

Core Synthesis Mechanism

The synthesis of this compound from phthalic anhydride and morpholine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the secondary amine of morpholine on one of the electrophilic carbonyl carbons of the phthalic anhydride ring.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a transient, unstable tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, and the carbon-oxygen bond within the anhydride ring is cleaved.

-

Proton Transfer: A proton transfer event occurs, leading to the formation of the final product, which contains both a carboxylic acid group and an amide group.

This reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (THF), and may be facilitated by gentle heating.[3]

References

A Technical Guide to the Solubility Profile of 2-(Morpholine-4-carbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical property of solubility for the compound 2-(Morpholine-4-carbonyl)benzoic acid. In the absence of specific published solubility data for this molecule, this document provides a comprehensive framework for determining its solubility profile. It outlines the fundamental importance of solubility in the drug discovery and development pipeline, details the influential factors affecting a compound's solubility, and presents a generalized, in-depth experimental protocol for solubility determination using the widely accepted shake-flask method. Furthermore, a logical workflow for solubility assessment is provided, along with a template for the systematic recording of experimental data. This guide is intended to equip researchers with the necessary knowledge and tools to thoroughly characterize the solubility of this compound and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption.[2][3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[2][3]

Inadequate solubility can lead to a cascade of challenges, including:

-

Reduced Bioavailability: Low solubility limits the concentration of the drug available for absorption, often resulting in suboptimal therapeutic efficacy.[2][4][5]

-

Erratic In Vitro Assay Results: Precipitation of test compounds in biological assays can lead to unreliable and misleading data.[3][5]

-

Difficulties in Formulation: Developing a suitable dosage form for a poorly soluble compound can be complex and costly.[3]

Therefore, a thorough understanding of the solubility profile of a drug candidate like this compound is imperative from the early stages of research and development.

Factors Influencing the Solubility of this compound

The solubility of a compound is governed by a combination of its intrinsic properties and extrinsic environmental factors. Key considerations for this compound include:

-

pH: As a carboxylic acid, the ionization state, and thus the aqueous solubility, of this compound is expected to be highly dependent on the pH of the medium.[6][7]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6]

-

Solvent Polarity: The principle of "like dissolves like" suggests that the solubility of this compound will vary significantly in solvents of differing polarities.[6][7]

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. The amorphous form is typically more soluble than crystalline forms.

-

Particle Size: Decreasing the particle size increases the surface area available for dissolution, which can enhance the rate of dissolution.[3][6]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] The following is a detailed, generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

-

Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. These will be used to generate a calibration curve.

-

Verify the pH of all aqueous buffer systems before use.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure that excess solid remains.

-

Allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Use the calibration curve to calculate the concentration of the compound in the original saturated solution.

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or µg/mL.

-

For aqueous buffers, measure and report the final pH of the saturated solution.

-

Data Presentation

All quantitative solubility data for this compound should be organized into a clear and structured table for easy comparison.

| Solvent/Buffer | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 25 | |||

| Acetate Buffer | 4.5 | 25 | |||

| Phosphate Buffer | 6.8 | 25 | |||

| Deionized Water | ~7.0 | 25 | |||

| Ethanol | N/A | N/A | 25 | ||

| DMSO | N/A | N/A | 25 |

This table serves as a template for recording experimental results.

Mandatory Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: Workflow for solubility assessment of a new chemical entity.

Conclusion

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

- 9. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to 2-(Morpholine-4-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Recent investigations have clarified the distinct identity of 2-(Morpholine-4-carbonyl)benzoic acid, distinguishing it from structurally similar compounds.

IUPAC Name: this compound[1][2][3][4][5]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 73728-40-2 | [1][2][3][4] |

| Molecular Formula | C12H13NO4 | [1][2][4] |

| Molecular Weight | 235.24 g/mol | [1][2][4] |

| Alternate Name | 2-(morpholin-4-ylcarbonyl)benzoate | [6] |

It is crucial to distinguish this compound from its isomer, 2-(Morpholin-4-yl)benzoic acid (CAS Number: 42106-48-9), which possesses a different molecular formula (C11H13NO3).[7]

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic strategies for related morpholine-containing compounds offer potential routes for its preparation.

A Chinese patent describes a general method for the synthesis of "morpholine benzoate compounds" via a palladium-catalyzed reaction, which may be adaptable for the synthesis of the title compound.[8] The described method involves the reaction of a methyl 2-trifluoromethanesulfonyloxybenzoate with a morpholine benzoate in the presence of an olefin, a base, and a palladium catalyst.[8] Another patent details the preparation of "morpholine carbonyl chloride compounds," which could serve as key intermediates in the synthesis of this compound.[9]

The synthesis of morpholine derivatives is an active area of research, with various methods being developed for the construction of the morpholine ring and its functionalization.[10]

Logical Flow of a Potential Synthesis Route:

Caption: A potential synthetic pathway to this compound.

Biological Activity and Potential Applications

Currently, there is a notable absence of specific studies detailing the biological activities or pharmacological properties of this compound in the available scientific literature.

However, the morpholine moiety is a well-recognized pharmacophore present in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a morpholine ring can also improve the pharmacokinetic profile of drug candidates.

Given the structural features of this compound, it could be a subject of interest in drug discovery programs. Further research is required to explore its potential biological targets and therapeutic applications.

Experimental Data and Protocols

A thorough search of scientific databases and literature reveals a lack of published experimental data for this compound. This includes the absence of detailed spectroscopic data (NMR, IR, Mass Spectrometry), crystallographic information, and in vitro or in vivo experimental protocols.

Researchers interested in this compound would need to perform de novo characterization and biological screening.

Conclusion and Future Directions

This compound is a clearly defined chemical entity with a confirmed structure and molecular formula. However, the scientific community's understanding of its synthesis, properties, and biological functions remains limited due to a lack of published research. This guide consolidates the available information, highlighting the significant opportunities for future investigation into this compound. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its potential applications in medicinal chemistry and drug discovery.

References

- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]

- 2. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]

- 3. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [chemicalbook.com]

- 4. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]

- 5. 2-(Morpholine-4-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

- 6. CAS 73728-40-2: 2-(morpholin-4-ylcarbonyl)benzoate [cymitquimica.com]

- 7. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

- 9. CN104341374A - Preparation method for morpholine carbonyl chloride compound - Google Patents [patents.google.com]

- 10. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

The Discovery and Development of 2-(Morpholine-4-carbonyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties. When coupled with a benzoic acid framework, it forms a versatile backbone for the development of novel therapeutic agents. This technical guide focuses on the discovery and structure-activity relationship (SAR) of 2-(Morpholine-4-carbonyl)benzoic acid derivatives, particularly highlighting their emergence as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the proliferation and signaling of cancer cells. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action, intended to inform the rational design of next-generation therapeutics.

Data Presentation: Biological Activity of 2-Morpholinobenzoic Acid Derivatives

The following tables summarize the in vitro biological activity of various this compound derivatives and related analogs. These compounds have been evaluated for their ability to inhibit PC-PLC and to exert antiproliferative effects against various cancer cell lines.

Table 1: In Vitro PC-PLC Enzyme Inhibition

| Compound ID | Substitution Pattern | R Group | Remaining Enzyme Activity (%) ± SEM |

| 1b | 1-Carboxylic acid, 2-Morpholino, 5-N-benzylamine | 3-Cl | 10.7 ± 2.5 |

| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 43.2 ± 1.8 |

| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 32.4 ± 4.5 |

| 10g | 1-Ester, 2-Morpholino, 4-N-benzylamine | 4-Cl | 49.5 ± 5.6 |

| 10h | 1-Ester, 2-Morpholino, 4-N-benzylamine | 3,4-diCl | 48.9 ± 3.2 |

| 12a-m (average) | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | Various | 40-60 |

| D609 (control) | - | - | ~50-60 |

Data sourced from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[1]

Table 2: Antiproliferative Activity against MDA-MB-231 Breast Cancer Cells

| Compound ID | Substitution Pattern | R Group | Cell Proliferation (%) ± SEM (at 10 µM) |

| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 65.4 ± 3.1 |

| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 72.1 ± 4.5 |

| 12f | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 58.9 ± 2.7 |

| 12g | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 61.3 ± 3.9 |

Data represents the percentage of cell activity relative to a vehicle (DMSO) control.[1]

Table 3: Antiproliferative Activity against HCT116 Colon Cancer Cells

| Compound ID | Substitution Pattern | R Group | Cell Proliferation (%) ± SEM (at 10 µM) |

| 11f | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 78.2 ± 5.2 |

| 11g | 1-Carboxylic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 81.5 ± 6.1 |

| 12f | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 3-Cl | 69.8 ± 4.3 |

| 12g | 1-Hydroxamic acid, 2-Morpholino, 4-N-benzylamine | 4-Cl | 73.4 ± 5.0 |

Data represents the percentage of cell activity relative to a vehicle (DMSO) control.[1]

Experimental Protocols

General Synthesis of 2-Morpholino-4-N-benzylamine Benzoic Acid Derivatives (e.g., 11a-m)

This protocol describes a representative synthesis for the 2-morpholino-4-N-benzylamine benzoic acid derivatives.

Step 1: Synthesis of Methyl 2-morpholino-4-nitrobenzoate. To a solution of methyl 2-chloro-4-nitrobenzoate in DMSO, morpholine (3 equivalents), potassium carbonate (2 equivalents), L-proline (0.2 equivalents), and copper(I) iodide (0.1 equivalents) are added. The reaction mixture is heated to 130°C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield methyl 2-morpholino-4-nitrobenzoate.

Step 2: Reduction of the Nitro Group. Methyl 2-morpholino-4-nitrobenzoate is dissolved in ethyl acetate, and 10% palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (3 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give methyl 4-amino-2-morpholinobenzoate.

Step 3: Reductive Amination. To a solution of methyl 4-amino-2-morpholinobenzoate in dichloromethane, the appropriate substituted benzaldehyde (1.3 equivalents) and 4 Å molecular sieves are added. The mixture is stirred at room temperature for 24 hours.

Step 4: Reduction of the Imine. The reaction mixture from Step 3 is diluted with a 2:3 mixture of methanol and tetrahydrofuran, and sodium borohydride (3 equivalents) is added portion-wise. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the methyl 4-(benzylamino)-2-morpholinobenzoate derivatives.

Step 5: Saponification. The methyl ester from Step 4 is dissolved in a mixture of tetrahydrofuran and methanol. A 1 M aqueous solution of sodium hydroxide (5 equivalents) is added, and the mixture is heated to 60°C for 24 hours. The organic solvents are removed, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final 2-morpholino-4-N-benzylamine benzoic acid derivatives.[1]

In Vitro PC-PLC Inhibition Assay

The inhibitory activity of the synthesized compounds against PC-PLC is determined using an Amplex Red-based fluorescence assay.

-

Assay Components: The assay mixture contains PC-PLC from Bacillus cereus, Amplex Red reagent, horseradish peroxidase, choline oxidase, and the substrate phosphatidylcholine in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.1% Triton X-100).

-

Procedure: The test compounds, dissolved in DMSO, are pre-incubated with the PC-PLC enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the phosphatidylcholine substrate.

-

Signal Detection: The fluorescence generated by the enzymatic cascade (hydrolysis of phosphatidylcholine to phosphocholine, which is then oxidized to produce hydrogen peroxide that reacts with Amplex Red) is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of a DMSO vehicle control.

Antiproliferative Assay ([³H]-Thymidine Incorporation)

The antiproliferative activity of the compounds is assessed by measuring the incorporation of [³H]-thymidine into the DNA of proliferating cancer cells.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231 or HCT116) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).

-

[³H]-Thymidine Labeling: Following the treatment period, [³H]-thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of cell proliferation is calculated by comparing the counts per minute (CPM) of the compound-treated cells to the CPM of the DMSO-treated control cells.

Mandatory Visualizations

Signaling Pathway

Caption: PC-PLC signaling pathway and its inhibition.

Experimental Workflow

Caption: General experimental workflow.

References

The Multifaceted Biological Activities of Morpholine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form crucial hydrogen bonds, have rendered it a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, with a focus on their anticancer, antibacterial, antifungal, and central nervous system (CNS) activities. This document summarizes key quantitative data, details the experimental protocols used to ascertain this data, and visualizes critical signaling pathways and experimental workflows.

Anticancer Activity of Morpholine Derivatives

Morpholine-containing compounds have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target for these compounds.

Quantitative Data: Inhibition of Cancer Cell Growth

The following tables summarize the in vitro cytotoxic activity of various morpholine-containing compounds against different cancer cell lines, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives

| Compound ID | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from a study on morpholine substituted quinazoline derivatives.

Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 (Liver Cancer) Cell Line

| Compound ID | HepG2 IC50 (µM) |

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many morpholine-containing anticancer agents function by inhibiting key kinases in the PI3K/Akt/mTOR pathway. The morpholine moiety often plays a crucial role in binding to the hinge region of the kinase domain. The diagram below illustrates a simplified representation of this signaling cascade and the points of inhibition by these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 value of a morpholine-containing compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Morpholine-containing test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine-containing compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antibacterial and Antifungal Activities

Morpholine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanisms of action vary, but for antifungal agents, a well-established target is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of morpholine-containing compounds, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 3: Antibacterial Activity of Morpholine-Thiazine Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 21 | >200 | >200 | >200 | 50 |

| 23 | >200 | 50 | >200 | >200 |

| 24 | 100 | 50 | 50 | 50 |

| 26 | 50 | 50 | >200 | >200 |

| 27 | >200 | 50 | 50 | >200 |

Data sourced from a study on 1,3-thiazine-2-amines comprising a morpholine nucleus.

Table 4: Antifungal Activity of Sila-Morpholine Analogues (MIC in µg/mL)

| Compound ID | C. albicans | C. neoformans | A. niger |

| 5 | 8 | 4 | 16 |

| 15 | 8 | 4 | 16 |

| 24 | 4 | 2 | 8 |

| Amorolfine | 4 | 2 | 8 |

| Fluconazole | 2 | 4 | >64 |

Data sourced from a study on silicon-incorporated morpholine antifungals.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Morpholine antifungals, such as fenpropimorph and amorolfine, inhibit two key enzymes in the ergosterol biosynthesis pathway: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2). This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of a morpholine-containing compound against a bacterial or fungal strain.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Morpholine-containing test compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation:

-

Subculture the microorganism onto an appropriate agar plate and incubate overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 CFU/mL for fungi).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the morpholine-containing compound in the broth medium in the wells of a 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.

-

-

Inoculation:

-

Add an equal volume of the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, such as its pKa and ability to cross the blood-brain barrier, make it an attractive scaffold for the development of CNS-active drugs. Morpholine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders.

Quantitative Data: Cholinesterase Inhibition

One area of focus is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. The following table presents the IC50 values of novel morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 5: Cholinesterase Inhibitory Activity of Morpholine-Quinoline Derivatives

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 11a | - | - |

| Galantamine | 1.28 ± 0.01 | 24.41 ± 2.01 |

Data sourced from a study on novel morpholine-bearing quinoline derivatives. Kinetic analysis revealed that compounds 11a and 11g acted as mixed-type AChE inhibitors.

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.

Objective: To determine the IC50 value of a morpholine-containing compound for AChE or BChE inhibition.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Morpholine-containing test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 20 µL of the test compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of the enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

The final reaction mixture (200 µL) contains the test compound, buffer, enzyme, and substrate.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in the design of biologically active compounds. Its presence in numerous approved and investigational drugs targeting a wide array of diseases is a testament to its favorable properties. This technical guide has provided a snapshot of the extensive research into morpholine-containing compounds, highlighting their significant anticancer, antimicrobial, and CNS activities. The quantitative data, detailed experimental protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel and more effective therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of morpholine derivatives will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

2-(Morpholine-4-carbonyl)benzoic Acid: A Key Intermediate in the Synthesis of PARP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Morpholine-4-carbonyl)benzoic acid is a crucial chemical intermediate, playing a significant role in the synthesis of various biologically active molecules. Its unique structural features, combining a benzoic acid moiety with a morpholine amide, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and its pivotal role as a scaffold for the development of targeted therapies, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer treatment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its primary reactants is presented below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₂H₁₃NO₄ | 235.24 | Solid | 73728-40-2[1] |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 85-44-9[2] |

| Morpholine | C₄H₉NO | 87.12 | Colorless liquid | 110-91-8 |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and morpholine. This reaction is a common and efficient method for the formation of N-substituted phthalamic acids.

Reaction Scheme

The synthesis proceeds via the attack of the secondary amine of morpholine on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Phthalic anhydride

-

Morpholine

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on solvent and temperature)

-

Ice bath

-

Buchner funnel and filter paper

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Morpholine: While stirring the solution, slowly add morpholine (1.0 equivalent) dropwise. An exothermic reaction may be observed, and the rate of addition should be controlled to maintain a moderate temperature. An ice bath can be used if the reaction becomes too vigorous.

-

Reaction Time: Stir the reaction mixture at room temperature for several hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion, depending on the solvent used.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Expected Yield and Purity: Quantitative data for the synthesis of this specific molecule is not available in the reviewed literature. However, analogous reactions of phthalic anhydride with amines typically proceed with good to high yields. The purity of the final product should be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Role as a Chemical Intermediate in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[5] this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of PARP inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[6] Inhibitors of PARP have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Several patents for the PARP inhibitor Niraparib describe synthetic routes that utilize intermediates structurally similar to this compound.[6][7][8][9] This strongly suggests that this molecule is a valuable precursor or scaffold for the synthesis of this class of drugs. The general synthetic strategy involves coupling the this compound core with other heterocyclic systems to generate the final PARP inhibitor.

Caption: General workflow for the use of this compound in PARP inhibitor synthesis.

Involvement in Signaling Pathways

As a key component in the synthesis of PARP inhibitors, the biological relevance of this compound is intrinsically linked to the DNA damage repair pathway .

PARP Inhibition and the DNA Damage Response

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process.

PARP inhibitors, synthesized from intermediates like this compound, competitively bind to the NAD+ binding site of PARP, preventing the synthesis of PAR. This inhibition of PARP activity stalls the repair of single-strand breaks. In rapidly dividing cancer cells, these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Caption: Simplified signaling pathway of PARP in DNA repair and its inhibition.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and its role as a key building block for the construction of potent PARP inhibitors underscore its importance in the development of novel cancer therapeutics. Further research into the biological activities of derivatives of this scaffold may lead to the discovery of new and improved therapeutic agents.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Morpholine-4-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Morpholine-4-carbonyl)benzoic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted spectroscopic data based on analogous structures and established principles of chemical spectroscopy, outlines experimental protocols for data acquisition, and presents logical workflows for synthesis and analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural fragments: a disubstituted benzene ring, a carboxylic acid group, and a morpholine amide moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic (H-6) |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic (H-4, H-5) |

| ~7.3 - 7.4 | Doublet | 1H | Aromatic (H-3) |

| ~3.6 - 3.8 | Multiplet | 4H | Morpholine (-CH₂-O-) |

| ~3.4 - 3.6 | Multiplet | 4H | Morpholine (-CH₂-N-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | Carboxylic acid Carbonyl (C=O) |

| ~168 - 170 | Amide Carbonyl (C=O) |

| ~138 - 140 | Aromatic (C-2) |

| ~132 - 134 | Aromatic (C-1) |

| ~128 - 131 | Aromatic (C-4, C-6) |

| ~126 - 128 | Aromatic (C-3, C-5) |

| ~66 - 68 | Morpholine (-CH₂-O-) |

| ~42 - 48 | Morpholine (-CH₂-N-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid)[5][6] |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid)[5][6] |

| 1630-1650 | Strong | C=O stretch (Amide) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid)[5][6] |

| 1100-1120 | Strong | C-O-C stretch (Morpholine) |

| 1000-1050 | Medium | C-N stretch (Amide) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular Ion) |

| 218 | [M - OH]⁺ |

| 190 | [M - COOH]⁺ |

| 149 | [M - C₄H₈NO]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 86 | [C₄H₈NO]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis Protocol: Amidation of Phthalic Anhydride

This protocol describes a common method for the synthesis of N-substituted phthalimides, which can be adapted for the synthesis of the target molecule from phthalic anhydride and morpholine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene or dimethylformamide (DMF).

-

Addition of Amine: Slowly add morpholine (1.1 equivalents) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

4.1. Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

4.2. Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of the target compound.

4.3. Structural-Spectroscopic Correlation

Caption: Correlation between molecular structure and expected spectroscopic signals.

Biological Context and Potential Applications

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7] The morpholine ring can improve the pharmacokinetic profile of drug candidates.[7] While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential interactions with biological targets where carboxylic acid and amide functionalities are important for binding. As a derivative of benzoic acid, it may serve as a building block in the synthesis of more complex, biologically active molecules.[8] Further research is warranted to explore its specific biological activities and potential therapeutic applications.

References

- 1. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID CAS#: 73728-40-2 [m.chemicalbook.com]

- 2. 2-(Morpholine-4-carbonyl)-benzoic acid [oakwoodchemical.com]

- 3. 2-(Morpholine-4-carbonyl)benzoicacid , 95+% , 73728-40-2 - CookeChem [cookechem.com]

- 4. 2-(MORPHOLINE-4-CARBONYL)-BENZOIC ACID | 73728-40-2 [chemicalbook.com]